1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one: is a compound that features two tetrazole rings attached to a central propanone structure. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 1,3-dibromopropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the tetrazole attacks the bromine atoms on the propanone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone can be reduced to form alcohols.
Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioisosteric properties.
Industry: Utilized in the development of high-energy materials and propellants due to its high nitrogen content.
Mechanism of Action
The mechanism of action of 1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one involves its interaction with molecular targets through its tetrazole rings. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The sulfur atoms can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris[(1H-tetrazol-5-yl)methyl]benzene: Another tetrazole-containing compound with applications in high-energy materials.
N,N′-bis[(1H-tetrazol-5-yl)methyl]nitramide: Known for its use in insensitive high-performing explosives.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich material with high heat of formation.
Uniqueness
1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one is unique due to its dual tetrazole rings and central propanone structure, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H10N8OS2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1,3-bis[(1-methyltetrazol-5-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C7H10N8OS2/c1-14-6(8-10-12-14)17-3-5(16)4-18-7-9-11-13-15(7)2/h3-4H2,1-2H3 |
InChI Key |
BIVSFOSZROEKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)CSC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.